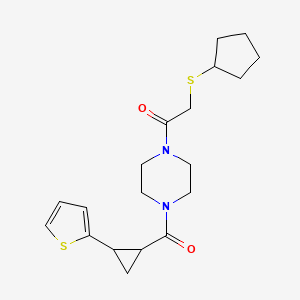

2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

描述

属性

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S2/c22-18(13-25-14-4-1-2-5-14)20-7-9-21(10-8-20)19(23)16-12-15(16)17-6-3-11-24-17/h3,6,11,14-16H,1-2,4-5,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQBGALOCVACQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

To synthesize 2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone, a multi-step reaction sequence is typically employed:

Formation of the Thiophene Group: : Starting with thiophene-2-carboxylic acid, it is converted into thiophene-2-carbonyl chloride through a reaction with thionyl chloride.

Cyclopropane Derivatization: : The thiophene-2-carbonyl chloride undergoes cyclopropanation with diazomethane to form a cyclopropane ring.

Piperazine Functionalization: : The resulting compound reacts with piperazine under basic conditions to form the piperazine derivative.

Cyclopentylthio Introduction: : Finally, the cyclopentylthio group is introduced through a nucleophilic substitution reaction using sodium cyclopentyl thiolate.

Industrial Production Methods

In an industrial setting, these reactions are typically scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation minimizes human error and enhances yield and purity.

化学反应分析

Types of Reactions It Undergoes

Oxidation: : Under oxidative conditions, the sulfur atom in the cyclopentylthio group can be converted to a sulfoxide or sulfone.

Reduction: : The ketone group in the ethanone moiety can be reduced to an alcohol.

Substitution: : The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: : 2-(Cyclopentylsulfinyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Reduction: : 2-(Cyclopentylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanol

Substitution: : 1-Alkyl-4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine

科学研究应用

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

Its structural complexity allows for interactions with various biological targets, making it a candidate for biological assays to study enzyme inhibition and receptor binding.

Medicine

Preliminary studies suggest that this compound exhibits potential as an anti-inflammatory and analgesic agent. It is also being explored for its anticancer properties.

Industry

In industry, it finds applications in the synthesis of specialized polymers and as a building block for novel materials with unique electronic properties.

作用机制

Molecular Targets and Pathways Involved

The compound is believed to exert its effects primarily through interaction with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways such as the cyclic AMP (cAMP) pathway. It may also inhibit specific enzymes, thereby affecting biochemical pathways involved in inflammation and pain.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The cyclopentylthio group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like chlorine (in compounds I and ) or thiophen-2-yl (in MK47). This may improve blood-brain barrier penetration or receptor binding in hydrophobic pockets.

- Piperazine Substitution: The cyclopropanecarbonyl-thiophene moiety in the target compound introduces conformational rigidity due to the strained cyclopropane ring, which could restrict rotational freedom and enhance selectivity for specific biological targets. In contrast, simpler substitutions (e.g., phenyl in compound I) lack this constraint .

生物活性

Structural Overview

This compound contains several notable features:

- Cyclopentylthio group : This moiety may contribute to lipophilicity, influencing the compound's ability to permeate biological membranes.

- Piperazine ring : Known for its pharmacological activity, piperazine derivatives often exhibit anxiolytic, antidepressant, and antipsychotic effects.

- Thiophene and cyclopropane moieties : These structures are frequently associated with antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structural features may exhibit significant anticancer activity. For example, terpenoid lactones have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain lactones induced apoptosis in leukemia cells through caspase-dependent pathways, suggesting that similar mechanisms could be explored for our compound .

Antimicrobial Activity

Compounds containing thiophene rings have demonstrated antimicrobial properties. In a study focusing on terpenoid lactones, several derivatives exhibited strong antifungal activity against Fusarium strains, indicating that the presence of a thiophene moiety in our compound could also contribute to potential antimicrobial efficacy .

Neuropharmacological Effects

Piperazine derivatives are widely studied for their neuropharmacological effects. Compounds in this class can modulate neurotransmitter systems, which may lead to anxiolytic or antidepressant effects. The specific interaction of the piperazine ring in our compound with serotonin or dopamine receptors warrants further investigation.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Artemisinin | Lactone moiety | Antimalarial | |

| Parthenolide | Lactone, benzodioxol | Anticancer | |

| Nangilactone E | Terpenoid | Anticancer |

Case Studies and Research Findings

- Cytotoxicity Studies : A study on lactones found that certain compounds exhibited IC50 values as low as 4.4 µM against cancer cell lines, indicating strong potential for anticancer activity .

- Apoptosis Mechanisms : Research into piperazine derivatives has shown that they can induce apoptosis through modulation of Bcl-2 family proteins, which could be relevant for understanding the mechanism of action of our compound.

- Antimicrobial Testing : Similar compounds have been tested against various bacterial and fungal strains, showing promising results that suggest the need for further exploration of our compound's antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。